molecular formula C13H9BrO3 B11836154 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-82-7

8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B11836154
CAS No.: 139395-82-7
M. Wt: 293.11 g/mol
InChI Key: MJBQOIZNCDJDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This specific compound is characterized by the presence of a bromomethyl group at the 8th position and a methyl group at the 4th position on the furobenzopyran structure.

Preparation Methods

The synthesis of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-2H-furo2,3-hbenzopyran-2-one, using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of their function.

Comparison with Similar Compounds

8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds, such as:

  • 4-Methyl-2H-furo2,3-hbenzopyran-2-one : Lacks the bromomethyl group, making it less reactive in substitution reactions.
  • 8-(Chloromethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one : Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.
  • 8-(Bromomethyl)-2H-furo 2,3-hbenzopyran-2-one : Lacks the methyl group at the 4th position, which may affect its chemical properties and reactivity .

These comparisons highlight the unique structural features and reactivity of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

139395-82-7

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

8-(bromomethyl)-4-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C13H9BrO3/c1-7-4-12(15)17-13-9(7)2-3-11-10(13)5-8(6-14)16-11/h2-5H,6H2,1H3

InChI Key

MJBQOIZNCDJDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.